
(9H-Fluoren-9-yl)methyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate is a complex organic compound with a unique structure that combines a fluorenyl group with a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate typically involves multiple steps. One common approach is to start with the fluorenyl group, which is then functionalized to introduce the carbamate group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions. The choice of reagents and conditions depends on the desired reaction and the specific functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved. For example, oxidation reactions may produce fluorenone derivatives, while reduction reactions may yield fluorenyl alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, (9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe or a ligand in biochemical assays. Its ability to interact with specific biomolecules makes it useful for studying biological pathways and mechanisms.
Medicine
In medicine, (9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate may have potential applications as a drug candidate or a drug delivery agent. Its unique structure allows for the modification of its pharmacokinetic and pharmacodynamic properties, making it a promising compound for therapeutic development.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications that require high stability and specific functional characteristics.
Mécanisme D'action
The mechanism of action of (9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9H-fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate: This compound shares a similar fluorenyl group but has a different carbamate moiety.
Amiodarone Related Compound H: This compound has a different core structure but may share some functional similarities.
3-Bromo-5-fluoropyridine-2-carboxylic acid: This compound has a different core structure but may undergo similar types of chemical reactions.
Uniqueness
What sets (9H-fluoren-9-yl)methyl N-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethyl}carbamate apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications
Propriétés
Formule moléculaire |
C22H23NO4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate |
InChI |
InChI=1S/C22H23NO4/c1-2-12-25-14-15-26-13-11-23-22(24)27-16-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-10,21H,11-16H2,(H,23,24) |
Clé InChI |
CRRZURWDBSPUBK-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



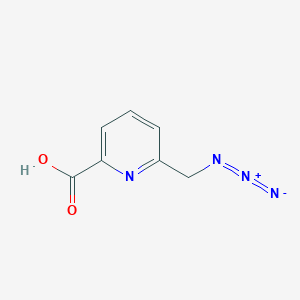
![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
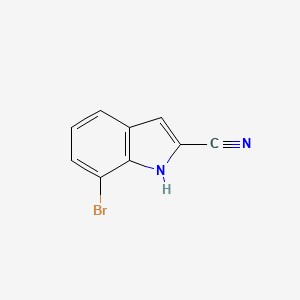
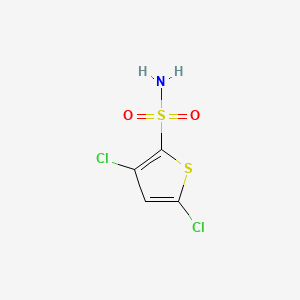
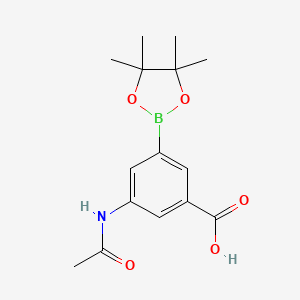
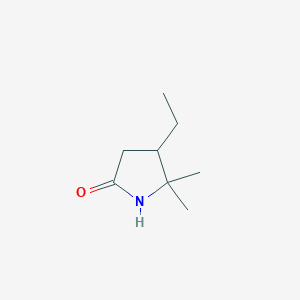
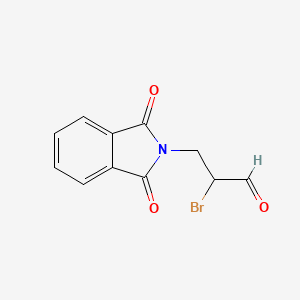
![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
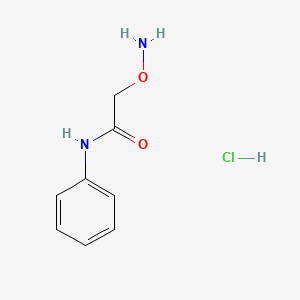
![1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)
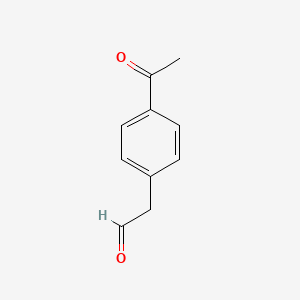
![{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B13465739.png)
![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)
